AmmTX3

Description

Structure

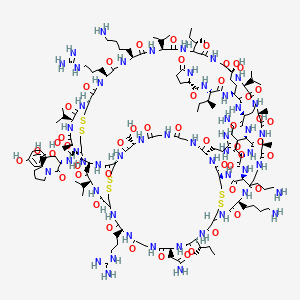

2D Structure

Properties

Molecular Formula |

C158H262N50O48S6 |

|---|---|

Molecular Weight |

3822.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,62S,65R,72S,78S,81S,86S,89S,92S)-50-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-18,42-bis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-53-(3-amino-3-oxopropyl)-24,81-bis[(2S)-butan-2-yl]-15,72-bis(3-carbamimidamidopropyl)-62,89-bis(hydroxymethyl)-33,36,86-trimethyl-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,71,74,77,80,83,84,87,90,93-heptacosaoxo-4,21,30,92-tetra(propan-2-yl)-9,10,47,48,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,70,73,76,79,82,85,88,91,94-heptacosazatricyclo[43.24.14.1112,65]tetranonacontane-7-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171)/t77-,78-,79-,80-,81-,82-,83+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-/m0/s1 |

InChI Key |

SVJLXERVUUOWID-PKTDLBDVSA-N |

Appearance |

white lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37 |

Origin of Product |

United States |

Foundational & Exploratory

AmmTX3: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AmmTX3, a potent and specific blocker of Kv4 potassium channels, represents a significant pharmacological tool for the study of neuronal excitability and a potential lead compound in drug development. This document provides an in-depth technical overview of the discovery, isolation, and characterization of this compound from the venom of the North African scorpion, Androctonus mauretanicus mauretanicus. It includes detailed experimental protocols, quantitative data, and visualizations of key processes to facilitate further research and application of this valuable neurotoxin.

Introduction

Scorpion venoms are complex cocktails of bioactive peptides, many of which target ion channels with high affinity and specificity.[1][2] These toxins have become invaluable probes for dissecting the physiological roles of their targets and serve as templates for the design of novel therapeutics. This compound, a 37-amino acid peptide, belongs to the α-KTX15 subfamily of scorpion toxins and has emerged as a highly selective blocker of voltage-gated potassium channels of the Kv4 family (Kv4.2 and Kv4.3).[3][4] These channels are crucial in regulating neuronal firing patterns and synaptic plasticity. The high-affinity blockade of Kv4 channels by this compound is uniquely dependent on the co-expression of dipeptidyl peptidase-like proteins (DPP6 or DPP10), which are auxiliary subunits of the native Kv4 channel complex in the central nervous system. This guide details the scientific journey from the initial identification of this compound in crude scorpion venom to its detailed functional characterization.

Physicochemical and Pharmacological Properties

This compound is a single-chain polypeptide with a molecular mass of 3823.5 Da.[3] Its primary structure consists of 37 amino acid residues, cross-linked by three disulfide bridges, which confer a stable tertiary structure.[5][6] The toxin acts as a pore blocker for Kv4.2 and Kv4.3 channels.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Source Organism | Androctonus mauretanicus mauretanicus | [3] |

| Molecular Weight | 3823.5 Da | [3] |

| Amino Acid Sequence | ZIETNKKCQGGSCASVCRKVIGVAAGKCINGRCVCYP (Z = pyroglutamic acid) | [3] |

| Disulfide Bridges | Cys8-Cys28, Cys13-Cys33, Cys17-Cys35 | [5] |

| Toxin Family | α-KTX15 | [3] |

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 130 nM | A-type K⁺ currents in cerebellar granule neurons | [5] |

| Kᵢ | 131 nM | Inhibition of A-type K⁺ current | [7] |

| Kᵢ | 19.5 pM | Displacement of ¹²⁵I-sBmTX3 from rat brain synaptosomes | [7] |

| Kₑ | 66 pM | Binding to rat brain synaptosomes (Kv4 channels) | [5] |

| Bmax | 22 fmol/mg protein | Rat brain synaptosomes | [7] |

Discovery and Isolation Workflow

The isolation of this compound from the complex mixture of Androctonus mauretanicus mauretanicus venom involves a multi-step chromatographic process. While the original discovery paper is not available, a probable workflow can be constructed based on standard techniques for scorpion venom fractionation.[8][9]

Experimental Protocols: Isolation and Purification

1. Crude Venom Preparation:

-

Source: Venom is obtained from Androctonus mauretanicus mauretanicus scorpions, typically through electrical stimulation.[8]

-

Solubilization: The lyophilized crude venom is dissolved in a suitable aqueous buffer (e.g., 0.1 M acetic acid).

-

Clarification: The solution is centrifuged to pellet any insoluble material, and the supernatant containing the soluble venom components is collected.[9]

2. Size-Exclusion Chromatography (SEC):

-

Column: A gel filtration column such as Sephadex G-50 is used for the initial separation of venom components based on their molecular size.

-

Mobile Phase: The column is equilibrated and run with a buffer like 0.1 M acetic acid.

-

Fraction Collection: Fractions are collected and monitored for protein content (absorbance at 280 nm).

-

Activity Screening: Fractions are screened for biological activity, for instance, by toxicity assays in model organisms or by screening for effects on ion channels in a high-throughput format.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 or C8 analytical or semi-preparative column is commonly used for further purification.

-

Mobile Phase: A two-solvent system is employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing concentration of Solvent B is applied to elute the bound peptides. A typical gradient might be 0-60% Solvent B over 60 minutes.

-

Detection: Eluting peaks are detected by UV absorbance at 220 nm and 280 nm.

-

Iterative Purification: Fractions containing the peptide of interest (identified by mass spectrometry and/or functional assays) may be subjected to further rounds of RP-HPLC with different column chemistry (e.g., C4) or a shallower gradient to achieve homogeneity.

Mechanism of Action and Functional Characterization

This compound exerts its biological effect by blocking the ion conduction pore of Kv4.2 and Kv4.3 channels.[3][4] A critical finding is that the high-affinity blockade by this compound is dependent on the presence of the auxiliary subunits DPP6 or DPP10.[10]

Experimental Protocols: Functional Characterization

1. Electrophysiological Recording (Whole-Cell Patch-Clamp):

-

Cell Preparation: Cerebellar granule neurons from mice or heterologous expression systems (e.g., CHO cells) co-transfected with Kv4.2/4.3 and DPP6/10 are used.

-

External Solution (in mM): 130 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, and blockers of other channels such as 0.0005 Tetrodotoxin (TTX) to block sodium channels, and 20 Tetraethylammonium (TEA) to block other potassium channels. pH adjusted to 7.4.

-

Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2.

-

Voltage Protocol: To isolate A-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to remove inactivation, and then depolarized to various test potentials (e.g., -50 mV to +60 mV). A pre-pulse to a depolarized potential (e.g., -40 mV) can be used to inactivate the A-type current, allowing for its subtraction from the total current.

-

Data Acquisition and Analysis: Currents are recorded before and after the application of this compound at various concentrations to determine the dose-response relationship and calculate the IC₅₀.

2. Radioligand Binding Assays:

-

Preparation of Synaptosomes: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are enriched in synaptic membranes containing ion channels.

-

Radioligand: A radiolabeled toxin that binds to the same or an overlapping site as this compound, such as ¹²⁵I-labeled sBmTX3, is used.

-

Competition Binding Assay: A fixed concentration of the radioligand is incubated with synaptosomes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound synaptosomes is measured using a gamma counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Kᵢ) of this compound.

-

Saturation Binding Assay: To determine the density of binding sites (Bmax) and the dissociation constant (Kd) of this compound, a direct binding assay can be performed using radiolabeled this compound.

Conclusion

This compound stands out as a highly specific and potent modulator of Kv4 channels, owing its high affinity to the presence of DPP6/10 auxiliary subunits. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a pharmacological tool to investigate the roles of A-type potassium currents in health and disease. Furthermore, the unique mechanism of action of this compound may inspire the development of novel therapeutic agents targeting specific ion channel complexes.

References

- 1. mdpi.com [mdpi.com]

- 2. Purification of the main beta-toxin from Tityus serrulatus scorpion venom using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large scale purification of toxins from the venom of the scorpion Androctonus australis Hector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. smartox-biotech.com [smartox-biotech.com]

- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Components of Androctonus mauretanicus Venom

For Researchers, Scientists, and Drug Development Professionals

The venom of the Moroccan black scorpion, Androctonus mauretanicus, is a complex cocktail of bioactive molecules, primarily protein and peptide toxins.[1][2][3][4] This venom has significant medical importance as it is responsible for a high percentage of severe envenomations in North Africa.[1][2][3][4] However, the potent and specific activity of its components on various ion channels makes it a valuable resource for pharmacological research and drug discovery.[5] This guide provides a detailed overview of the core components of Androctonus mauretanicus venom, with a focus on quantitative data, experimental protocols, and the signaling pathways affected by its principal toxins.

Venom Composition: A Quantitative Overview

Proteomic and transcriptomic analyses have revealed a diverse array of toxins in Androctonus mauretanicus venom. The majority of these are neurotoxins that target ion channels, with a smaller fraction comprising enzymes and other bioactive molecules.[1][2][3][4]

Toxin Families and Relative Abundance

The venom is dominated by two main superfamilies of toxins, categorized by their primary targets: sodium (Na+) channel toxins and potassium (K+), chloride (Cl-), and calcium (Ca2+) channel toxins.

| Toxin Superfamily | Primary Target | Relative Abundance (%) | Molecular Weight Range (Da) | Key Subfamilies |

| Long-chain toxins | Voltage-gated sodium channels (Nav) | ~66%[1] | 5001 - 10,000[6] | Alpha-toxins, Beta-toxins |

| Short-chain toxins | Voltage-gated potassium, chloride, and calcium channels (Kv, ClC, Cav) | ~34%[1] | 2001 - 5000[6] | α-KTx, β-KTx, γ-KTx, δ-KTx |

Identified Toxins and Their Properties

Several individual toxins from Androctonus mauretanicus venom have been isolated and characterized. The following table summarizes some of the key identified components.

| Toxin Name | Toxin Family | Molecular Mass (Da) | Primary Target | Reference |

| Amm III | Alpha-toxin | 7248 | Voltage-gated sodium channels | [7] |

| Amm IV | Alpha-toxin | 7200 | Voltage-gated sodium channels | [8] |

| Amm V | Alpha-toxin | 7200 | Voltage-gated sodium channels | [8] |

| Amm VI | Not classified as alpha or beta | 7500 | Not fully characterized | [8] |

| Amm VII | Beta-toxin | 7200 | Voltage-gated sodium channels | [8] |

| Amm VIII | Alpha-toxin | 7382.57 | Voltage-gated sodium channels | [9] |

| P05 | α-KTx5.x | 3415 | Apamin-sensitive SK channels | [10] |

| alpha-KTx 3.1 | α-KTx | Not specified | Potassium channels | [1] |

| alpha-KTx 5.2 | α-KTx | Not specified | Potassium channels | [1] |

| alpha-KTx 8.1 | α-KTx | Not specified | Potassium channels | [1] |

| alpha-KTx 15.3 | α-KTx | Not specified | A-type voltage-gated potassium channels, ERG1/Kv11.1 | [1][11] |

Experimental Protocols

The characterization of Androctonus mauretanicus venom components relies on a combination of biochemical and analytical techniques. The following sections detail the methodologies commonly employed in these studies.

Venom Extraction

-

Method: Low-voltage electrical stimulation or manual stimulation of the scorpion's telson (the last segment of the tail containing the stinger).[8][12][13]

-

Processing: The collected venom is typically diluted in distilled water or a buffer solution, centrifuged to remove cellular debris and mucus, and then lyophilized (freeze-dried) for long-term storage and to allow for accurate protein quantification.[12][13]

Venom Fractionation and Toxin Purification

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for separating the complex mixture of venom components.[1][2][3][4][6]

-

Column: A C18 analytical column is commonly used.[6]

-

Mobile Phase: A gradient of two solvents is employed for elution:

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 100% of solvent B over a period of 60 to 120 minutes is typical.[1][4]

-

Detection: Eluting peptides are detected by their absorbance at 280 nm.

A visual representation of a typical venom fractionation workflow is provided below:

Caption: A generalized workflow for the extraction, fractionation, and analysis of Androctonus mauretanicus venom.

Toxin Identification and Characterization

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular masses of the peptides in each HPLC fraction.[1][2][3][4][6]

-

Tandem Mass Spectrometry (MS/MS): This technique is employed to obtain amino acid sequence information from the peptides.[1]

-

Protein Sequencing: Edman degradation can also be used for N-terminal sequencing of purified toxins.

-

Transcriptomics: Analysis of the venom gland transcriptome provides the mRNA sequences that encode the toxins, which can then be correlated with the proteomic data.[11]

Mechanisms of Action and Signaling Pathways

The neurotoxicity of Androctonus mauretanicus venom is primarily due to its potent effects on voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells.

Modulation of Voltage-Gated Sodium Channels

Alpha-toxins are the main components responsible for the venom's lethality to mammals.[5][14] They bind to site 3 on the voltage-gated sodium channel, which is located on the extracellular loop connecting segments S3 and S4 of domain IV.[9][14] This binding inhibits the fast inactivation of the channel, leading to a prolonged influx of sodium ions and a persistent depolarization of the cell membrane.[14]

Caption: Mechanism of action of alpha-toxins from A. mauretanicus venom on voltage-gated sodium channels.

Beta-toxins, also present in the venom, bind to site 4 on the sodium channel and affect the activation process, causing a shift in the voltage-dependence of activation.[9] This can lead to spontaneous and repetitive firing of neurons.[5]

Blockade of Potassium Channels

Short-chain toxins in the venom target various types of potassium channels. For instance, toxins from the α-KTx family can block different subtypes of voltage-gated potassium (Kv) channels.[10] The blockade of these channels, which are essential for the repolarization phase of the action potential, also contributes to the prolongation of the action potential and increased neuronal excitability.

Caption: Mechanism of action of potassium channel toxins from A. mauretanicus venom.

Conclusion and Future Directions

The venom of Androctonus mauretanicus is a rich and complex source of highly specific neurotoxins. The detailed characterization of these components, through the application of advanced proteomic, transcriptomic, and pharmacological techniques, has provided valuable insights into their structure, function, and mechanisms of action. For drug development professionals, these toxins represent a vast library of molecular probes and potential therapeutic leads for a range of channelopathies and other diseases. Future research, including the use of recombinant toxins and structural biology studies, will undoubtedly continue to uncover the therapeutic potential of this potent natural resource.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Proteomic Analysis of the Venoms from the Most Dangerous Scorpions in Morocco: Androctonus mauritanicus and Buthus occitanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. New analysis of the toxic compounds from the Androctonus mauretanicus mauretanicus scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis by high-performance liquid chromatography of Androctonus mauretanicus mauretanicus (black scorpion) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-gated sodium channel modulation by scorpion α-toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium Channels Blockers from the Venom of Androctonus mauretanicus mauretanicus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the AmmTX3 Peptide: Structure, Sequence, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AmmTX3, a potent neurotoxin isolated from the venom of the scorpion Androctonus mauretanicus, has garnered significant interest within the scientific community for its specific and high-affinity blockade of Kv4 voltage-gated potassium channels. As a member of the α-KTX15 subfamily of scorpion toxins, this compound serves as a critical tool for elucidating the physiological roles of A-type potassium currents in neuronal excitability and plasticity. This comprehensive technical guide provides a detailed overview of the this compound peptide, encompassing its amino acid sequence, three-dimensional structure, and key quantitative data. Furthermore, this document outlines detailed experimental protocols for its synthesis, purification, and characterization, as well as the methodologies for assessing its biological activity. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important pharmacological agent.

This compound Peptide: Core Data

This compound is a 37-amino acid peptide characterized by a specific sequence and a well-defined three-dimensional structure, stabilized by three disulfide bridges.[1][2] Its biological activity is primarily defined by its potent and selective inhibition of Kv4 channels.

Sequence and Physicochemical Properties

The primary structure of this compound is crucial for its interaction with target ion channels. The sequence and key properties are summarized below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | ZIETNKKCQGGSCASVCRKVIGVAAGKCINGRCVCYP (Z = pyroglutamic acid) | [2] |

| Molecular Weight | 3823.5 Da | [2] |

| Disulfide Bridges | Cys8-Cys28, Cys13-Cys33, Cys17-Cys35 | [1] |

| Family | α-KTX15 subfamily of scorpion toxins | [3] |

Structural Information

The three-dimensional structure of this compound, like other members of the α-KTX family, adopts a canonical cysteine-stabilized α/β (CSα/β) fold. This structural motif consists of a short α-helix packed against a two- or three-stranded antiparallel β-sheet, all of which is stabilized by the disulfide bonds.[4] This compact and stable structure is essential for its function as a channel blocker. A critical feature for its pore-blocking activity is the presence of a functional dyad of amino acids, Lys27 and Tyr36.

Biological Activity and Quantitative Parameters

This compound is a specific blocker of Kv4.2 and Kv4.3 channels.[5][6] Its high-affinity binding is dependent on the co-expression of these channels with auxiliary dipeptidyl peptidase-like proteins (DPP), specifically DPP6 and DPP10.[5][6]

| Parameter | Value | Conditions | Reference(s) |

| Kd (dissociation constant) | 66 pM | 125I-labelled this compound on rat brain synaptosomes | [2] |

| Bmax (maximum binding capacity) | 22 fmol/mg of protein | 125I-labelled this compound on rat brain synaptosomes | [2] |

| Ki (inhibition constant) | 19.5 pM | Displacement of 125I-labelled sBmTX3 on rat brain synaptosomes | [2] |

| IC50 (half maximal inhibitory conc.) | 131 nM | Inhibition of A-type K+ current in cultured striatal neurons | [2] |

| IC50 (half maximal inhibitory conc.) | ~100 nM | Blockade of ISA in wild-type cerebellar granule neurons | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, structural analysis, and functional characterization of this compound.

Synthesis of this compound

This compound can be produced either by purification from its natural source or through recombinant expression.

Protocol 2.1.1: Purification from Androctonus mauretanicus Venom

This protocol is adapted from general scorpion venom fractionation procedures.[7][8]

-

Venom Extraction and Preparation:

-

Size-Exclusion Chromatography (SEC):

-

Load the venom solution onto a Sephadex G-50 gel filtration column equilibrated with an appropriate buffer (e.g., ammonium acetate).

-

Elute the venom components based on their molecular size.

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay fractions for biological activity on Kv4 channels to identify the fractions containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from SEC and load them onto a C18 RP-HPLC column.

-

Elute the peptides using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[7]

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to this compound (elution time to be determined empirically).

-

Confirm the identity and purity of the isolated peptide by mass spectrometry.

-

Protocol 2.1.2: Recombinant Expression in E. coli

This protocol is a generalized procedure for expressing disulfide-rich peptides in the periplasm of E. coli.[10][11][12][13]

-

Gene Synthesis and Cloning:

-

Synthesize the gene encoding the 37 amino acid sequence of this compound, with codon optimization for E. coli expression.

-

Clone the synthetic gene into a suitable expression vector, such as one containing a periplasmic signaling sequence (e.g., PelB) and an affinity tag (e.g., His-tag) for purification.

-

-

Transformation and Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

-

Grow the transformed cells in a suitable medium (e.g., LB or TB) containing the appropriate antibiotic at 37°C with shaking.

-

Induce protein expression at an OD600 of 0.6-0.8 with an optimal concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight to promote proper protein folding and disulfide bond formation in the periplasm.

-

-

Periplasmic Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold osmotic shock buffer (e.g., Tris-sucrose-EDTA buffer).

-

Collect the periplasmic fraction by cold osmotic shock or other gentle lysis methods.

-

-

Purification of Recombinant this compound:

-

Clarify the periplasmic extract by centrifugation.

-

Purify the recombinant this compound using affinity chromatography (e.g., Ni-NTA if His-tagged).

-

Further purify the peptide using RP-HPLC as described in Protocol 2.1.1 to remove any remaining contaminants and ensure proper folding.

-

Verify the mass and purity of the final product using mass spectrometry.

-

Structural Determination by NMR Spectroscopy

The following is a general protocol for determining the three-dimensional structure of a small peptide like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

-

Sample Preparation:

-

Dissolve the purified this compound peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, pH 4.5-6.5) to a final concentration of 1-2 mM.

-

Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

TOCSY (Total Correlation Spectroscopy): Acquire with mixing times of 60-80 ms to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 100-200 ms to identify through-space proximities between protons, which are crucial for determining the tertiary structure.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Acquire to obtain information about scalar couplings.

-

1H-15N HSQC (Heteronuclear Single Quantum Coherence): If the sample is 15N-labeled, this experiment is used to resolve amide proton and nitrogen resonances.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequence-specific resonance assignments using the combination of TOCSY and NOESY spectra to link the spin systems of adjacent amino acids.

-

Identify and quantify NOE cross-peaks in the NOESY spectra. Convert the NOE intensities into upper distance constraints.

-

Determine dihedral angle restraints from scalar coupling constants (3JHNα) and/or chemical shift indexing.

-

-

Structure Calculation and Refinement:

-

Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that satisfy the experimental restraints.

-

Refine the structures using molecular dynamics simulations in a water box to improve the quality of the final ensemble.

-

Validate the final structures using programs like PROCHECK-NMR to assess their stereochemical quality.

-

Biological Activity Assays

Protocol 2.3.1: Electrophysiological Recording of Kv4 Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on Kv4 channels expressed in a heterologous system.[5][14][15][16]

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) that does not endogenously express significant potassium currents.

-

Co-transfect the cells with plasmids encoding the desired Kv4 subunit (e.g., Kv4.2 or Kv4.3), an auxiliary subunit (e.g., KChIP2), and a DPP subunit (e.g., DPP6). Also, include a fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Patch-Clamp Recording:

-

Prepare the external (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH 7.2.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a transfected cell.

-

Record A-type potassium currents elicited by depolarizing voltage steps from a holding potential of -80 mV.

-

-

This compound Application and Data Analysis:

-

After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of this compound onto the cell.

-

Record the currents in the presence of the toxin until a steady-state block is achieved.

-

Measure the peak current amplitude before and after toxin application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Construct a dose-response curve and fit it with the Hill equation to determine the IC50 value.

-

Protocol 2.3.2: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for its target on rat brain synaptosomes.[2]

-

Preparation of Rat Brain Synaptosomes:

-

Homogenize fresh or frozen rat brains in a suitable buffer (e.g., sucrose buffer).

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the synaptosomal pellet in the binding buffer.

-

-

Radiolabeling of a Ligand:

-

Use a pre-existing radiolabeled ligand that binds to the same site, such as 125I-sBmTX3, or radioiodinate this compound using a standard method (e.g., Chloramine-T).

-

-

Competitive Binding Assay:

-

Set up the binding reaction in a 96-well plate. Each well should contain:

-

A fixed concentration of the radiolabeled ligand (e.g., 125I-sBmTX3).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

A constant amount of synaptosomal protein.

-

Binding buffer to the final volume.

-

-

Include control wells for total binding (radioligand and synaptosomes only) and non-specific binding (radioligand, synaptosomes, and a high concentration of a non-radioactive ligand that binds to the same site).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound on Kv4 channels.

Experimental Workflow for this compound Characterization

The following flowchart outlines the general workflow for the production and characterization of this compound.

Conclusion

This compound stands out as a highly specific and potent inhibitor of Kv4 channels, making it an invaluable molecular probe for studying the roles of A-type potassium currents in the central nervous system. The detailed structural, functional, and methodological information provided in this guide is intended to support researchers in utilizing this compound to its full potential, thereby advancing our understanding of neuronal physiology and pathophysiology, and potentially aiding in the development of novel therapeutics. The provided protocols offer a solid foundation for the synthesis, purification, and comprehensive characterization of this important scorpion toxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Expanding the scorpion toxin alpha-KTX 15 family with this compound from Androctonus mauretanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Definition of the alpha-KTx15 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jad.tums.ac.ir [jad.tums.ac.ir]

- 8. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101028287A - Extracting purification of scorpion venom - Google Patents [patents.google.com]

- 10. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. scielo.br [scielo.br]

- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Neuronal Kv4 Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]

AmmTX3 Binding to Kv4.2 and Kv4.3: A Technical Guide to a DPP-Dependent Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scorpion toxin AmmTX3, a member of the α-KTX15 family, has emerged as a potent and specific blocker of Kv4-mediated A-type potassium currents. These currents, crucial for regulating neuronal excitability, action potential firing, and dendritic integration, are primarily mediated by the pore-forming subunits Kv4.2 and Kv4.3 in the central nervous system.[1][2] A critical and defining feature of this compound's interaction with these channels is its profound dependence on the presence of auxiliary dipeptidyl peptidase-like proteins (DPPs), specifically DPP6 and DPP10.[1][2][3] In the absence of these accessory subunits, the affinity of this compound for Kv4 channels is dramatically reduced, a finding that has reconciled discrepancies between observations in native neurons and heterologous expression systems.[1][2][4] This guide provides a comprehensive technical overview of the this compound binding site on Kv4.2 and Kv4.3, consolidating quantitative data, detailing experimental methodologies, and visualizing the key relationships that govern this complex interaction. While the precise amino acid residues constituting the binding pocket on the Kv4-DPP complex remain to be fully elucidated, this document synthesizes the current understanding of this critical toxin-channel interaction, offering a valuable resource for researchers in neuroscience and pharmacology.

The Critical Role of DPP Auxiliary Subunits

Initial studies of this compound revealed a paradox: the toxin potently blocked A-type currents in neurons but was significantly less effective on Kv4.2 and Kv4.3 channels expressed in heterologous systems.[1] This discrepancy was resolved with the discovery that the high-affinity blockade by this compound is conferred by the co-expression of DPP auxiliary subunits, specifically DPP6 and DPP10.[1][2][3]

DPPs are single-pass transmembrane proteins that co-assemble with Kv4 α-subunits to form a macromolecular complex.[4] It is hypothesized that DPPs structurally modify the extracellular vestibule of the Kv4 channel pore, thereby creating a high-affinity binding site for this compound.[2][4] This interaction is not a result of this compound acting as a gating modifier; rather, it functions as a pore blocker.[4] The presence of DPP6 or DPP10 is essential to reconstitute the native pharmacological sensitivity of Kv4 channels to this compound in heterologous expression systems.[2]

Quantitative Analysis of this compound Binding

The modulatory effect of DPP subunits on this compound affinity is quantifiable through electrophysiological measurements of channel block. The half-maximal inhibitory concentration (IC50) is significantly lower in the presence of DPPs, indicating a much higher binding affinity.

| Channel Composition | Toxin | IC50 | Cell Type | Reference |

| Kv4.2 + KChIP1 | This compound | > 0.5 µM (weakly blocked) | CHO cells | [2] |

| Kv4.2 + DPP6 | This compound | ~ 0.1 µM | CHO cells | [2][4] |

| Kv4.3 + DPP10a | This compound | Significantly increased sensitivity (compared to without DPP10a) | CHO cells | [2] |

| Native ISA (WT mice) | This compound | ~ 0.129 µM | Cerebellar Granule Neurons | [2] |

| Native ISA (DPP6 KO mice) | This compound | > 0.5 µM (weakly blocked) | Cerebellar Granule Neurons | [4] |

Experimental Protocols

The investigation of the this compound-Kv4 interaction relies on several key experimental techniques, primarily patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the blocking effect of this compound on Kv4 channel currents.

Objective: To measure the dose-dependent block of Kv4.2 or Kv4.3 currents by this compound in the presence and absence of DPP6 or DPP10.

Cell Preparation and Transfection:

-

Culture mammalian cells (e.g., CHO-K1 or HEK293T) under standard conditions.

-

Transfect cells with plasmids encoding the desired channel subunits (e.g., Kv4.2 and KChIP1 with or without DPP6) using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression before recording.

Electrophysiological Recording:

-

Pipette Solution (Intracellular): (in mM) 144 potassium gluconate, 0.2 EGTA, 3 MgCl₂, 10 HEPES, 4 MgATP, and 0.5 NaGTP. Adjust pH to 7.2 with KOH.[2]

-

Bath Solution (Extracellular): Standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit A-type currents. A typical protocol involves a holding potential of -80 mV to -100 mV, followed by a depolarizing step to a range of test potentials (e.g., -40 mV to +60 mV). A prepulse to a hyperpolarizing potential (e.g., -110 mV) can be used to ensure channels are in a closed, non-inactivated state before the test pulse.

-

Record baseline currents in the absence of the toxin.

-

Perfuse the bath with increasing concentrations of this compound and record the resulting currents at each concentration until a steady-state block is achieved.

-

Analyze the data by measuring the peak outward current at a specific depolarizing step for each toxin concentration. Construct a dose-response curve and fit it with the Hill equation to determine the IC50 value.

References

- 1. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Dipeptidyl-peptidase-like proteins cast in a new role: enabling scorpion toxin block of A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of DPP6 and DPP10 in Conferring High-Affinity AmmTX3 Binding to Kv4 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scorpion toxin AmmTX3 is a potent blocker of A-type potassium currents (ISA) mediated by Kv4 channels in native neurons. However, initial studies on heterologously expressed Kv4 channels showed a significantly lower sensitivity to the toxin. This discrepancy hindered its use as a specific pharmacological tool. Subsequent research has definitively established that the transmembrane auxiliary subunits Dipeptidyl-Peptidase-like Protein 6 (DPP6) and Dipeptidyl-Peptidase-like Protein 10 (DPP10) are the key determinants for the high-affinity binding of this compound to Kv4 channels. This guide provides an in-depth analysis of the molecular interactions, quantitative effects, and experimental methodologies that have elucidated the critical role of these auxiliary proteins. Understanding this ternary complex is vital for leveraging this compound as a precise modulator of neuronal excitability and for the development of novel therapeutics targeting Kv4 channels.

Introduction: The Kv4-AmmTX3 Paradox

Voltage-gated potassium channels of the Kv4 subfamily (notably Kv4.2 and Kv4.3) are the primary molecular correlates of the somatodendritic A-type K+ current (ISA) in the central nervous system.[1][2][3] This current plays a pivotal role in regulating neuronal firing frequency, action potential backpropagation, and dendritic integration.[1][4] The scorpion toxin this compound, a member of the α-KTX15 family, was identified as a potent blocker of ISA in cultured neurons.[1][2] However, when tested on Kv4.2 or Kv4.3 channels expressed alone in heterologous systems (like CHO cells), this compound exhibited only modest inhibitory effects.[2][5]

This puzzle was solved with the discovery that native Kv4 channels exist as large macromolecular complexes.[6] These complexes include not only the pore-forming Kv4 α-subunits but also at least two types of auxiliary subunits: the intracellular K+ channel-interacting proteins (KChIPs) and the single-pass transmembrane dipeptidyl peptidase-like proteins, DPP6 and DPP10.[5][7] It is the presence of DPP6 or DPP10 that reconstitutes the native channel's pharmacology, conferring high sensitivity to this compound.[1][2][8]

Mechanism of Action: How DPPs Mediate High-Affinity Binding

This compound is believed to function as a classic pore blocker.[5][9] It contains a characteristic functional dyad of amino acids (Lysine-27 and Tyrosine-36) typical of toxins that physically occlude the ion conduction pathway.[1][9] this compound still binds to and blocks Kv4 channels that lack DPPs, but with a much lower affinity.[1]

The presence of DPP6 or DPP10 dramatically increases the binding affinity of this compound for the channel. The prevailing hypothesis is that the large extracellular domain of the DPP subunit interacts with the Kv4 channel's outer vestibule, inducing a conformational change that creates a higher-affinity binding site for the toxin.[1][5] This allosteric modification of the pore's external face is crucial for the potent blockade observed in native neurons.

dot

Caption: Interaction of this compound with the Kv4-DPP-KChIP ternary complex.

Quantitative Data: The Impact of DPPs on this compound Potency

The co-expression of DPP6 or DPP10 with Kv4 channels leads to a dramatic increase in the potency of this compound, as evidenced by a significant reduction in the concentration required for 50% inhibition (IC50).

| Channel Composition | Cell Type / Preparation | This compound Potency (IC50 / Ki) | Key Observation | Reference |

| Kv4.2 + DPP6 | Heterologous Cells | High Affinity (IC50 ≈ 100 nM) | DPP6 is required for high-affinity block comparable to native neurons. | [5] |

| Kv4.3 + DPP10a | CHO Cells | High Affinity | DPP10 confers high sensitivity to Kv4.3 channels, similar to DPP6's effect on Kv4.2. | [1] |

| Native ISA (Wild-Type Mice) | Cerebellar Granule Neurons | High Affinity (IC50 ≈ 100 nM) | 500 nM this compound nearly eliminates the A-type current. | [5] |

| Native ISA (DPP6 KO Mice) | Cerebellar Granule Neurons | Low Affinity | ~90% of the A-type current is resistant to 500 nM this compound. | [5] |

| Kv4.2 or Kv4.3 alone | Heterologous Cells | Low Affinity | Channels are only modestly inhibited by submicromolar concentrations of this compound. | [1][5] |

| Striatal Neurons | Cell Culture | Ki ≈ 131 nM | Demonstrates high affinity in a native neuronal context. | [9] |

Experimental Protocols

The elucidation of the DPP6/10 role in this compound binding has relied heavily on electrophysiological studies in both native neurons and heterologous expression systems.

Heterologous Expression and Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used.[1]

-

Transfection: Plasmids containing the cDNA for the channel subunits (e.g., Kv4.2, Kv4.3, DPP6S, DPP10a) are transfected into the cells using a lipid-based transfection reagent like X-tremeGENE 9.[1]

-

Incubation: Cells are typically incubated for 24-48 hours post-transfection to allow for protein expression before recording.[1]

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell configuration of the patch-clamp technique is the standard method for recording Kv4-mediated currents.[1]

-

Pipette (Intracellular) Solution: A typical solution contains (in mM): 144 potassium gluconate, 0.2 EGTA, 3 MgCl2, 5 HEPES-K, and 2 ATP-Mg, with the pH adjusted to 7.2.[1]

-

External (Bath) Solution: A standard external solution contains (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized for analysis.

Voltage Protocol to Isolate A-Type Currents (ISA)

A-type currents are transient and inactivate rapidly. To isolate them from more sustained delayed rectifier currents, a prepulse protocol is used.

-

Holding Potential: The cell is held at a negative potential (e.g., -80 mV) where channels are closed but available to open.

-

Inactivating Prepulse: A depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the transient A-type channels. The current elicited by a subsequent test pulse contains mainly the sustained K+ current.

-

Test Pulse: A depolarizing test pulse (e.g., to +50 mV) is applied to elicit the total outward current.

-

Digital Subtraction: The current trace obtained with the inactivating prepulse is digitally subtracted from the total current trace, yielding the isolated A-type current (ISA).[1]

dot

Caption: Standard experimental workflow for assessing this compound effects.

Logical Relationship and Signaling Pathway

The functional consequence of the Kv4 channel complex composition on this compound sensitivity is a clear, switch-like relationship. The presence of DPP6 or DPP10 is the determining factor that "enables" high-affinity toxin binding. This highlights the critical role of auxiliary subunits in defining the pharmacological profile of an ion channel.

dot

Caption: Logical diagram of DPP-dependent this compound sensitivity.

Conclusion and Future Directions

The discovery that DPP6 and DPP10 are indispensable for the high-affinity blockade of Kv4 channels by this compound has been a significant advancement. It resolved a major pharmacological discrepancy and validated this compound as a specific and potent tool for studying native A-type K+ currents in the central nervous system.[1][2] This knowledge is critical for researchers investigating the roles of ISA in neuronal computation, synaptic plasticity, and disease states like epilepsy and neuropathic pain.[5]

For drug development professionals, this ternary interaction serves as a prime example of how auxiliary subunits can create unique pharmacological targets. Rather than targeting the highly conserved pore region of an ion channel family, developing drugs that specifically recognize the unique conformation of a channel-auxiliary subunit complex could lead to therapeutics with greater specificity and fewer off-target effects. Future structural studies, such as cryo-electron microscopy of the this compound-Kv4-DPP complex, will be invaluable in further detailing the precise molecular interactions and guiding the rational design of novel Kv4 channel modulators.

References

- 1. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Dipeptidyl-peptidase-like proteins cast in a new role: enabling scorpion toxin block of A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DPP6 localization in brain supports function as a Kv4 channel associated protein [frontiersin.org]

- 7. Frontiers | Modulatory mechanisms and multiple functions of somatodendritic A-type K+ channel auxiliary subunits [frontiersin.org]

- 8. Dipeptidyl‐peptidase‐like‐proteins confer high sensitivity to the scorpion toxin this compound to Kv4‐mediated A‐type K+ channels | Semantic Scholar [semanticscholar.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

Physiological Function of AmmTX3 Targets: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AmmTX3, a potent scorpion toxin isolated from Androctonus mauretanicus, has emerged as a highly specific and valuable pharmacological tool for the investigation of A-type potassium currents. This technical guide provides a comprehensive overview of the physiological function of this compound's molecular targets, its mechanism of action, and detailed experimental protocols for its characterization. The primary targets of this compound are the voltage-gated potassium channels Kv4.2 and Kv4.3. A critical finding is that the high-affinity blockade of these channels by this compound is conferred by the presence of auxiliary dipeptidyl peptidase-like proteins (DPP), specifically DPP6 and DPP10. This interaction underscores the importance of considering the complete channel complex in drug discovery and physiological studies. This compound acts as a pore blocker, reducing the A-type potassium current that is crucial for regulating neuronal excitability, action potential firing frequency, and dendritic signal integration.[1][2][3][4] This guide presents quantitative data on this compound's binding and inhibitory activity, detailed experimental methodologies, and visual representations of its mechanism and relevant experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound with its targets.

| Parameter | Value | Target/System | Reference |

| IC50 | ~130 nM | A-type K+ current in striatal neurons | [3] |

| ~129 nM | A-type K+ current in cerebellar granule neurons (WT) | [5] | |

| 7.9 ± 1.4 µM | hERG channels | [1] | |

| Ki | ~131 nM | A-type K+ current inhibition in striatal neurons | [3] |

| 19.5 pM | Competition with 125I-sBmTX3 on rat brain synaptosomes | [6] | |

| Kd | 66 pM | 125I-labelled this compound on rat brain synaptosomes | [3] |

| Bmax | 22 fmol/mg protein | 125I-labelled this compound on rat brain synaptosomes | [3] |

Table 1: Inhibitory and Binding Affinity of this compound

| Channel Complex | This compound Sensitivity | Fold Difference | Reference |

| Kv4.2/DPP6 | High | ~20-fold higher than Kv4.2 alone | [7] |

| Kv4.3/DPP6 | High | Not explicitly quantified, but DPP6 is required for high sensitivity | [4] |

| Kv4.2/DPP10 | High | DPP10 confers high sensitivity | [4][8] |

| Kv4.3/DPP10 | High | DPP10 confers high sensitivity | [4][8] |

| Kv4.2 alone | Low | [4] | |

| Kv4.3 alone | Low | [4] |

Table 2: Influence of DPP Auxiliary Subunits on this compound Sensitivity

Core Concepts and Signaling Pathways

This compound exerts its physiological effects by directly interacting with and blocking the pore of Kv4.2 and Kv4.3 channel α-subunits.[1][2] These channels are principal contributors to the somatodendritic A-type potassium current (ISA) in central nervous system neurons.[4][8] The ISA plays a critical role in shaping neuronal excitability by influencing the frequency of repetitive firing, the backpropagation of action potentials into dendrites, and the integration of synaptic inputs.[3][8]

The interaction between this compound and Kv4 channels is critically modulated by the auxiliary subunits DPP6 and DPP10.[4][8][9] These single-pass transmembrane proteins associate with the Kv4 α-subunits to form a mature channel complex. The presence of DPP6 or DPP10 dramatically increases the sensitivity of Kv4 channels to this compound, transforming a low-affinity interaction into a high-affinity blockade.[4][7] This suggests that DPP proteins allosterically modify the conformation of the channel's outer vestibule, creating a high-affinity binding site for the toxin.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for A-type Current Recording

This protocol is adapted from methodologies used to study this compound's effect on A-type potassium currents in neurons.[7]

a. Cell Preparation:

-

Cerebellar Granule Neurons (CGNs): Acutely slice the cerebellum of P21-P28 mice. Isolate CGNs and maintain them in an oxygenated artificial cerebrospinal fluid (aCSF).

-

Heterologous Expression: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect cells with plasmids encoding the desired Kv4 α-subunit (e.g., Kv4.2 or Kv4.3) and the auxiliary DPP subunit (e.g., DPP6 or DPP10) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected for easy identification of transfected cells. Record from cells 24-48 hours post-transfection.

b. Solutions:

-

External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble continuously with 95% O2 / 5% CO2. To isolate potassium currents, add 0.5 µM tetrodotoxin (TTX) to block sodium channels.

-

Internal (Pipette) Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

c. Recording Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential (Vh) at -70 mV.

-

To isolate the A-type current (ISA), use a prepulse protocol. Apply a 1-second prepulse to -110 mV to remove steady-state inactivation of the A-type channels.

-

Immediately following the prepulse, apply a series of depolarizing voltage steps (e.g., from -90 mV to +70 mV in 10 mV increments) to elicit the A-type currents.

-

To measure the effect of this compound, first record baseline currents. Then, perfuse the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

Radioligand Binding Assay on Rat Brain Synaptosomes

This protocol is a generalized procedure for studying the binding of scorpion toxins to their receptors on neuronal membranes.

a. Preparation of Rat Brain Synaptosomes:

-

Homogenize whole rat brains in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a suitable buffer for the binding assay.

b. Binding Assay Protocol:

-

Saturation Binding:

-

Incubate a fixed amount of synaptosomal protein with increasing concentrations of radiolabeled this compound (e.g., 125I-AmmTX3).

-

Incubate at a defined temperature (e.g., 22°C) for a sufficient time to reach equilibrium.

-

Determine non-specific binding in a parallel set of tubes containing a high concentration of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters.

-

Calculate specific binding and determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.

-

-

Competition Binding:

-

Incubate a fixed amount of synaptosomal protein with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or other competing ligands.

-

Following incubation, separate bound and free radioligand as described above.

-

Measure the displacement of the radioligand and calculate the inhibitory constant (Ki) for the unlabeled ligand.

-

Mandatory Visualizations

Conclusion

This compound is a powerful and specific pharmacological probe for studying the physiological roles of Kv4.2 and Kv4.3 potassium channels. Its utility is significantly enhanced by the understanding that the auxiliary subunits DPP6 and DPP10 are key determinants of its high-affinity interaction with these channels. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's mechanism of action, quantitative data for experimental design, and detailed protocols to facilitate further investigation into the therapeutic potential of targeting the Kv4 channel complex. The provided diagrams offer a clear visual representation of the key concepts and workflows, aiding in the comprehension and application of this knowledge.

References

- 1. Modulation of Kv4.2 Channel Expression and Gating by Dipeptidyl Peptidase 10 (DPP10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dipeptidyl-Peptidase-Like Protein DPP6 Determines the Unitary Conductance of Neuronal Kv4.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal Roles of the Multifunctional Protein Dipeptidyl Peptidase-like 6 (DPP6) [mdpi.com]

- 4. Frontiers | DPP6 localization in brain supports function as a Kv4 channel associated protein [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Scorpion neurotoxin. Mode of action on neuromuscular junctions and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of four types of background potassium channels in rat cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A-Type K+ Current Mediated by the Kv4 Channel Regulates the Generation of Action Potential in Developing Cerebellar Granule Cells | Journal of Neuroscience [jneurosci.org]

AmmTX3 as a Probe for Neuronal A-type Currents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AmmTX3, a potent scorpion toxin, and its application as a specific pharmacological probe for neuronal A-type potassium currents mediated by Kv4 channels.

Introduction to this compound

This compound is a 37-amino acid peptide toxin isolated from the venom of the scorpion Androctonus mauretanicus.[1][2][3][4] It belongs to the α-KTX15 subfamily of scorpion toxins and has a molecular weight of 3823.5 Da.[1][2] this compound functions as a specific blocker of voltage-gated potassium channels of the Kv4 family, which are the primary mediators of the fast-inactivating A-type potassium current (IA) in neurons.[1][2][5] This current plays a crucial role in regulating neuronal excitability, including action potential firing frequency, backpropagation of action potentials, and dendritic signal integration.[6][7]

The specificity of this compound for Kv4 channels is critically dependent on the presence of auxiliary dipeptidyl peptidase-like proteins (DPPs), specifically DPP6 and DPP10.[1][6][7][8][9] This unique property makes this compound an invaluable tool for dissecting the physiological and pathological roles of Kv4/DPP channel complexes in the central nervous system.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound interaction with various ion channels.

Table 1: this compound Potency on Kv4 Channels

| Target Channel Complex | Cell Type | Potency Metric | Value | Reference(s) |

| Kv4.2 + DPP6S | CHO Cells | % Block (at 0.5 µM) | Nearly complete | [1] |

| Kv4.2 + KChIP1 | CHO Cells | % Block (at 0.5 µM) | Partial | [1] |

| Kv4.3 + DPP10a | CHO Cells | % Block (at 0.5 µM) | Nearly complete | [1] |

| Native A-type K+ current (Kv4-mediated) | Cerebellar Granule Neurons (WT mice) | IC50 | ~0.1 µM (100 nM) | [6] |

| Native A-type K+ current | Cerebellar Granule Neurons (DPP6 KO mice) | % Block (at 0.5 µM) | ~10% | [6] |

| Native A-type K+ current | Striatal Neurons | Ki | 131 nM | [1][10] |

| Native A-type K+ current | Cerebellar Granule Neurons | IC50 | 129 nM | [11] |

Table 2: this compound Binding Affinity and Off-target Effects

| Target | Preparation | Affinity Metric | Value | Reference(s) |

| A-type potassium channel (Kv4) | Rat brain synaptosomes | Kd | 66 pM | [3][4] |

| hERG Channels | - | Effect | Small blocking effect | [1][2] |

Experimental Protocols

This section details the methodologies for utilizing this compound to investigate neuronal A-type currents, primarily focusing on the whole-cell patch-clamp technique.

Cell Preparation

For Primary Neuronal Cultures (e.g., Cerebellar Granule Neurons):

-

Dissect the desired brain region (e.g., cerebellum) from neonatal rodents in ice-cold, sterile dissection medium.

-

Mince the tissue and enzymatically digest it with a suitable protease (e.g., trypsin or papain) at 37°C.

-

Mechanically dissociate the cells by gentle trituration using fire-polished Pasteur pipettes.

-

Plate the dissociated cells onto poly-L-lysine or other suitable substrate-coated coverslips in a defined culture medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for the desired duration before recording.

For Transfected Cell Lines (e.g., CHO or HEK293 cells):

-

Culture cells in the appropriate growth medium and conditions.

-

Co-transfect cells with plasmids encoding the desired Kv4 subunit (e.g., Kv4.2 or Kv4.3), a DPP subunit (e.g., DPP6 or DPP10), and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for protein expression before performing electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 and 5% CO2. To isolate potassium currents, other channel blockers are added, such as 0.5 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels and 300 µM Cd2+ to block calcium channels.[12][13]

-

Internal Solution: (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

Recording Procedure:

-

Transfer a coverslip with cultured cells to the recording chamber on the stage of an upright or inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target neuron or transfected cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and compensate for pipette capacitance and series resistance.

Protocol for Isolating A-type Currents (IA)

A-type currents are transient and inactivate at depolarized potentials. A prepulse protocol is used to isolate IA from other sustained potassium currents.

-

Hold the cell at a hyperpolarized potential (e.g., -110 mV for 1 second) to ensure all A-type channels are in a closed, available state.[12]

-

Apply a series of depolarizing voltage steps (e.g., from -90 mV to +70 mV in 10 mV increments) to elicit total outward currents.

-

Next, to inactivate the A-type channels, apply a depolarizing prepulse (e.g., to -40 mV or -10 mV for 100-500 ms) before applying the same series of depolarizing voltage steps.[12] This will elicit the sustained potassium currents while the A-type channels are inactivated.

-

Digitally subtract the currents obtained in step 3 from the currents obtained in step 2 to isolate the transient A-type current (IA).

-

To study the effect of this compound, first record baseline IA. Then, perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol to measure the blocked current.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on Kv4 channels.

Experimental Workflow for Probing IA with this compound

Caption: Experimental workflow for this compound application.

Logical Relationship for this compound Specificity

Caption: Specificity of this compound for DPP-associated Kv4 channels.

References

- 1. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Smartox Biotechnology [mayflowerbio.com]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl-peptidase-like proteins cast in a new role: enabling scorpion toxin block of A-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Dipeptidyl‐peptidase‐like‐proteins confer high sensitivity to the scorpion toxin this compound to Kv4‐mediated A‐type K+ channels | Semantic Scholar [semanticscholar.org]

- 9. Dipeptidyl-peptidase-like-proteins confer high sensitivity to the scorpion toxin this compound to Kv4-mediated A-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AmmTX3: A High-Fidelity Probe for Unraveling the Role of A-Type Potassium Channels in Dendritic Integration

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate computational processes within neuronal dendrites are fundamental to synaptic integration and, consequently, to learning and memory. A-type potassium currents, predominantly mediated by Kv4 channels, are key regulators of dendritic excitability, shaping the back-propagation of action potentials and influencing synaptic plasticity. The scorpion toxin AmmTX3 has emerged as a potent and specific pharmacological tool to dissect the contribution of these channels. This technical guide provides an in-depth overview of the use of this compound in studying dendritic integration. It details the mechanism of action of this compound, provides comprehensive experimental protocols for its application in electrophysiological studies, and presents quantitative data on its effects on neuronal signaling. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a critical tool in neuroscience research.

Introduction to this compound and its Target: The Kv4 Channel Complex

This compound is a peptide toxin isolated from the venom of the scorpion Androctonus mauretanicus. It belongs to the α-KTX15 family of scorpion toxins and has been identified as a high-affinity blocker of A-type potassium channels.[1] These channels are critical in regulating neuronal excitability by influencing the repolarization phase of the action potential and controlling the firing frequency of neurons.[2]

The primary molecular targets of this compound are the Kv4 family of voltage-gated potassium channels, specifically Kv4.2 and Kv4.3 subunits, which are prominently expressed in the dendrites of many central nervous system neurons.[1][2] A crucial discovery was that the high sensitivity of Kv4 channels to this compound is conferred by the presence of auxiliary dipeptidyl peptidase-like proteins (DPPs), such as DPP6 and DPP10.[2][3] These auxiliary subunits are integral components of the native Kv4 channel complex and are essential for the toxin's potent blocking effect.[2] This specificity makes this compound an invaluable tool to distinguish Kv4-mediated currents from those carried by other potassium channels.

Mechanism of Action

This compound functions as a pore blocker of the Kv4 channel.[1][4] It binds to the external vestibule of the channel, physically occluding the ion conduction pathway. This mechanism of action is distinct from gating modifiers, as this compound does not alter the voltage-dependence of activation or inactivation of the channel.[5] The blockade of A-type currents by this compound leads to a broadening of action potentials, an increase in neuronal firing frequency, and enhanced back-propagation of action potentials into the dendritic arbor. These effects are central to its utility in studying dendritic integration.

Quantitative Data on the Effects of this compound

The application of this compound in various neuronal preparations has yielded critical quantitative data on the role of A-type potassium currents. The following tables summarize key findings from the literature.

| Preparation | IC50 | Reference |

| Cerebellar Granule Neurons | ~130 nM | [4] |

| Rat Brain Synaptosomes | 66 pM | [4] |

Table 1: this compound IC50 Values for A-Type Potassium Current Blockade. This table provides the half-maximal inhibitory concentration (IC50) of this compound in different neuronal preparations, highlighting its high affinity for Kv4 channels.

| Neuronal Type | This compound Concentration | Effect on Firing Frequency | Reference |

| Cerebellar Granule Neurons | 200 nM | Significant increase | [6] |

| VTA Dopamine Neurons | Not specified | Increased excitability | [5] |

Table 2: Effect of this compound on Neuronal Firing Frequency. This table summarizes the observed effects of this compound on the firing rates of different neuron types, demonstrating the role of A-type currents in regulating neuronal excitability.

| Parameter | Effect of this compound | Implication for Dendritic Integration | Reference |

| Back-propagating Action Potential (b-AP) Amplitude | Increased | Enhanced dendritic depolarization, potential impact on synaptic plasticity | [2] |

| Synaptic Plasticity (LTP) | Implicated in modulation | Suggests a role for Kv4 channels in learning and memory | [2] |

Table 3: Qualitative Effects of this compound on Dendritic Signaling. This table outlines the qualitative impact of blocking A-type currents with this compound on key aspects of dendritic integration.

Experimental Protocols

The following protocols are synthesized from established methodologies for the use of this compound in electrophysiological studies of dendritic integration.

Whole-Cell Patch-Clamp Recording of A-Type Currents in Neuronal Slices

This protocol describes the isolation and recording of A-type potassium currents from neurons in acute brain slices and their blockade by this compound.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubbled with 95% O2 / 5% CO2.

-

Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.2 Na-GTP. pH adjusted to 7.3 with KOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 0.5-1 µM), and other potassium channel blockers as needed (e.g., TEA to block delayed rectifier currents). This compound is applied via the perfusion system.

Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or cerebellum) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.

-

Establish a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g., DIC microscopy).

-

To isolate A-type currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove inactivation of the A-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit outward currents.

-